molecular formula C9H4Br3NO B6294328 5-(2,4,6-tribromophenyl)oxazole CAS No. 2364584-82-5

5-(2,4,6-tribromophenyl)oxazole

Cat. No. B6294328
CAS RN: 2364584-82-5
M. Wt: 381.85 g/mol
InChI Key: JENVBKGXLLMJIQ-UHFFFAOYSA-N
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Description

5-(2,4,6-tribromophenyl)oxazole is a chemical compound with the molecular formula C9H4Br3NO . It has a molecular weight of 381.85 . This compound is solid in its physical form .


Synthesis Analysis

The synthesis of oxazole-based molecules, including 5-(2,4,6-tribromophenyl)oxazole, often utilizes the van Leusen oxazole synthesis . This method is based on tosylmethylisocyanides (TosMICs) and is considered one of the most suitable strategies for preparing oxazole-based medicinal compounds .


Molecular Structure Analysis

The molecular structure of 5-(2,4,6-tribromophenyl)oxazole is represented by the InChI code: 1S/C9H4Br3NO/c10-5-1-6(11)9(7(12)2-5)8-3-13-4-14-8/h1-4H . This indicates that the molecule consists of a five-membered heterocyclic ring containing one nitrogen atom and one oxygen atom .


Chemical Reactions Analysis

While specific chemical reactions involving 5-(2,4,6-tribromophenyl)oxazole are not mentioned in the search results, oxazole compounds in general are known to participate in a variety of chemical reactions. For instance, the van Leusen reaction is commonly used in the synthesis of oxazole-based molecules .


Physical And Chemical Properties Analysis

5-(2,4,6-tribromophenyl)oxazole is a solid compound with a molecular weight of 381.85 .

Safety and Hazards

This compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

Oxazole derivatives, including 5-(2,4,6-tribromophenyl)oxazole, have been the focus of much research due to their wide range of biological activities . They are considered significant heterocyclic nuclei and have received attention from researchers globally, leading to the synthesis of diverse oxazole derivatives . The future of oxazole research is likely to continue in this direction, with a focus on synthesizing more biologically active and less toxic derivatives of oxazoles .

properties

IUPAC Name

5-(2,4,6-tribromophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br3NO/c10-5-1-6(11)9(7(12)2-5)8-3-13-4-14-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENVBKGXLLMJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)C2=CN=CO2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4,6-Tribromophenyl)oxazole

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